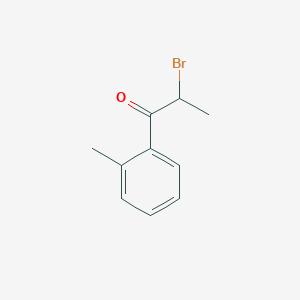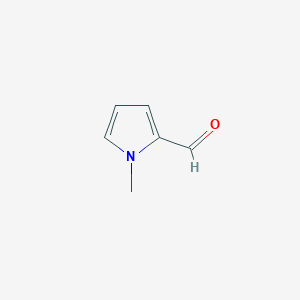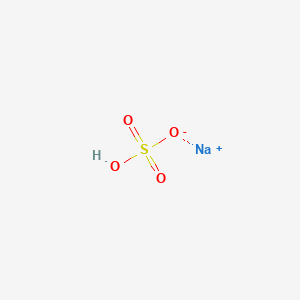
Acetoxytrimethyltin
Overview
Description
Acetoxytrimethyltin is an organotin compound with the chemical formula C5H12O2Sn . It is characterized by the presence of an acetoxy group attached to a trimethyltin moiety. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, catalysis, and as intermediates in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoxytrimethyltin can be synthesized through the reaction of trimethyltin chloride with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trimethyltin chloride is reacted with acetic anhydride. The process is optimized to ensure high yield and purity of the final product. The reaction is monitored and controlled to maintain the desired temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Acetoxytrimethyltin undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy group can be substituted by other nucleophiles, leading to the formation of different organotin compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form trimethyltin hydroxide and acetic acid.
Oxidation: Under oxidative conditions, this compound can be converted to trimethyltin oxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or toluene.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Various organotin derivatives depending on the nucleophile used.
Hydrolysis: Trimethyltin hydroxide and acetic acid.
Oxidation: Trimethyltin oxide.
Scientific Research Applications
Acetoxytrimethyltin has several applications in scientific research, including:
Biology: this compound is studied for its potential biological activity and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of organotin-based drugs.
Industry: It serves as an intermediate in the production of other organotin compounds used in catalysis, polymer stabilization, and as biocides.
Mechanism of Action
The mechanism of action of acetoxytrimethyltin involves its interaction with biological molecules, leading to various biochemical effects. The acetoxy group can be hydrolyzed, releasing trimethyltin, which can interact with cellular components. Trimethyltin is known to bind to thiol groups in proteins, affecting their function. It can also interfere with cellular signaling pathways, leading to cytotoxic effects.
Comparison with Similar Compounds
Trimethyltin Chloride: Similar in structure but lacks the acetoxy group.
Trimethyltin Hydroxide: Formed through the hydrolysis of acetoxytrimethyltin.
Trimethyltin Oxide: An oxidation product of this compound.
Comparison:
Trimethyltin Chloride: More reactive due to the presence of the chloride ion, making it useful in different synthetic applications.
Trimethyltin Hydroxide: Less stable and more prone to further reactions compared to this compound.
Trimethyltin Oxide: Exhibits different reactivity and is used in specific oxidative processes.
This compound is unique due to the presence of the acetoxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
trimethylstannyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.3CH3.Sn/c1-2(3)4;;;;/h1H3,(H,3,4);3*1H3;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVPFLCTEMAYFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149737 | |
| Record name | Stannane, acetoxytrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-14-5 | |
| Record name | Acetic acid, trimethylstannyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyltin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxytrimethyltin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, acetoxytrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLTIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI72N8D9SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
